Stereochemical Identity: Trans (5S,6S) Configuration Verified by InChI Key Differentiation from the (5S,6R) Cis Diastereomer
The (5S,6S)-trans configuration of the target compound is unambiguously distinguished from the (5S,6R)-cis diastereomer (CAS 16251-53-9) by its InChI Key. The (5S,6S) isomer bears InChI Key UJEPHPADGSWWRM-GZMMTYOYSA-N, whereas the (5S,6R)-cis isomer has InChI Key UJEPHPADGSWWRM-KWQFWETISA-N [1]. The (5S,6R)-cis isomer is separately catalogued as Fenmetramide, (5S-cis)- with CAS 16251-53-9 and UNII NI3R9Q1GCR [2]. The two diastereomers differ in the spatial orientation of the phenyl and methyl substituents relative to the morpholinone ring plane, resulting in distinct three-dimensional geometries that would produce different NMR spectra, chromatographic retention times, and biological recognition profiles .
| Evidence Dimension | Stereochemical identity (InChI Key differentiation) |
|---|---|
| Target Compound Data | InChI Key: UJEPHPADGSWWRM-GZMMTYOYSA-N (5S,6S-trans); CAS 5493-94-7 |
| Comparator Or Baseline | InChI Key: UJEPHPADGSWWRM-KWQFWETISA-N (5S,6R-cis); CAS 16251-53-9 |
| Quantified Difference | Non-identical InChI Keys; distinct stereochemical descriptors (trans vs. cis) |
| Conditions | IUPAC standard InChI generation via LexiChem/PubChem 2019.06.18 |
Why This Matters
Incorrect ordering of the cis diastereomer instead of the trans (5S,6S) form would introduce a different stereochemical entity, invalidating chiral synthetic strategies and biological assays dependent on defined trans geometry.
- [1] PubChem. Fenmetramide, (5S-cis)-. PubChem CID 76962772. IUPAC Name: (5S,6R)-5-methyl-6-phenylmorpholin-3-one. InChI Key: UJEPHPADGSWWRM-KWQFWETISA-N. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76962772 View Source
- [2] FDA Substance Registration System. FENMETRAMIDE, (-)- ; 3-MORPHOLINONE, 5-METHYL-6-PHENYL-, (5S,6R)-(-)-. UNII: NI3R9Q1GCR. Retrieved from https://precision.fda.gov/ View Source
